

Measuring mGluR2 Potentiation with LY-2300559: Application Notes and Protocols

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Compound of Interest

Compound Name: LY-2300559

Cat. No.: B1675624

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Introduction

Metabotropic glutamate receptor 2 (mGluR2) is a Gi/o-coupled G-protein coupled receptor (GPCR) that plays a crucial role in modulating synaptic transmission and neuronal excitability. As a presynaptic autoreceptor, its activation by glutamate leads to an inhibition of adenylyl cyclase, a decrease in intracellular cyclic AMP (cAMP) levels, and a subsequent reduction in glutamate release. This mechanism makes mGluR2 a promising therapeutic target for neurological and psychiatric disorders characterized by excessive glutamatergic neurotransmission.

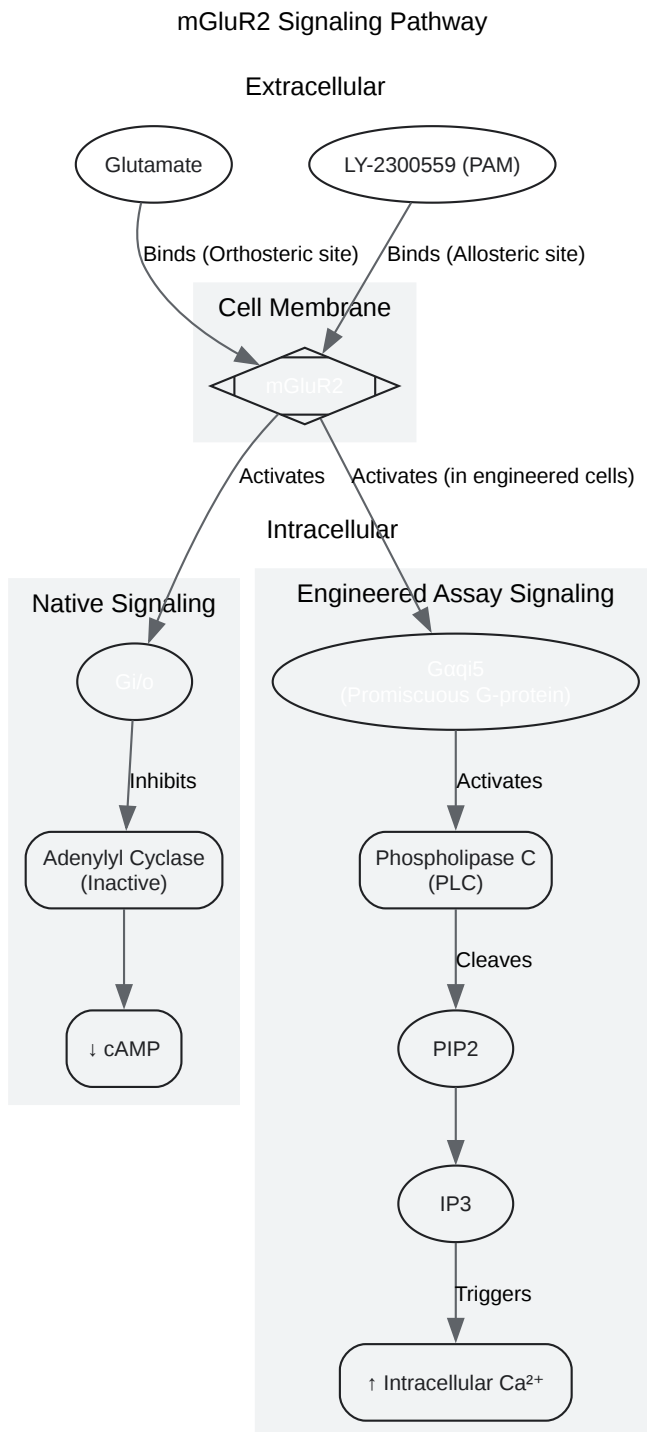
Positive allosteric modulators (PAMs) of mGluR2 offer a sophisticated therapeutic strategy. Unlike orthosteric agonists, PAMs do not activate the receptor directly but rather enhance the receptor's response to the endogenous ligand, glutamate. This provides a modulatory effect that is spatially and temporally aligned with physiological glutamate signaling.

LY-2300559 is a compound developed by Eli Lilly and Company that has been characterized as a dual-acting mGluR2 positive allosteric modulator and a cysteinyl leukotriene receptor 1 (CysLT1) antagonist. While its development for the prevention of migraine was discontinued, its properties as an mGluR2 PAM make it a valuable research tool for studying the therapeutic potential of mGluR2 modulation.

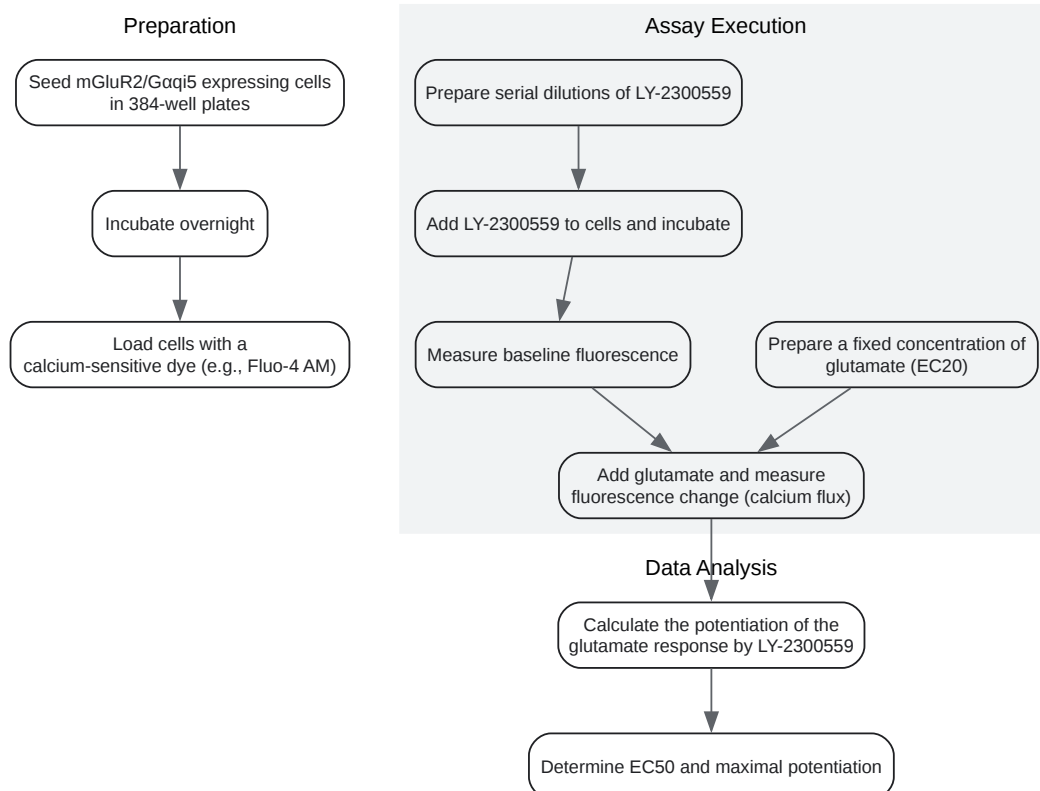
These application notes provide a detailed overview of the methodologies to measure the potentiation of mGluR2 by **LY-2300559** in vitro.

mGluR2 Signaling Pathway

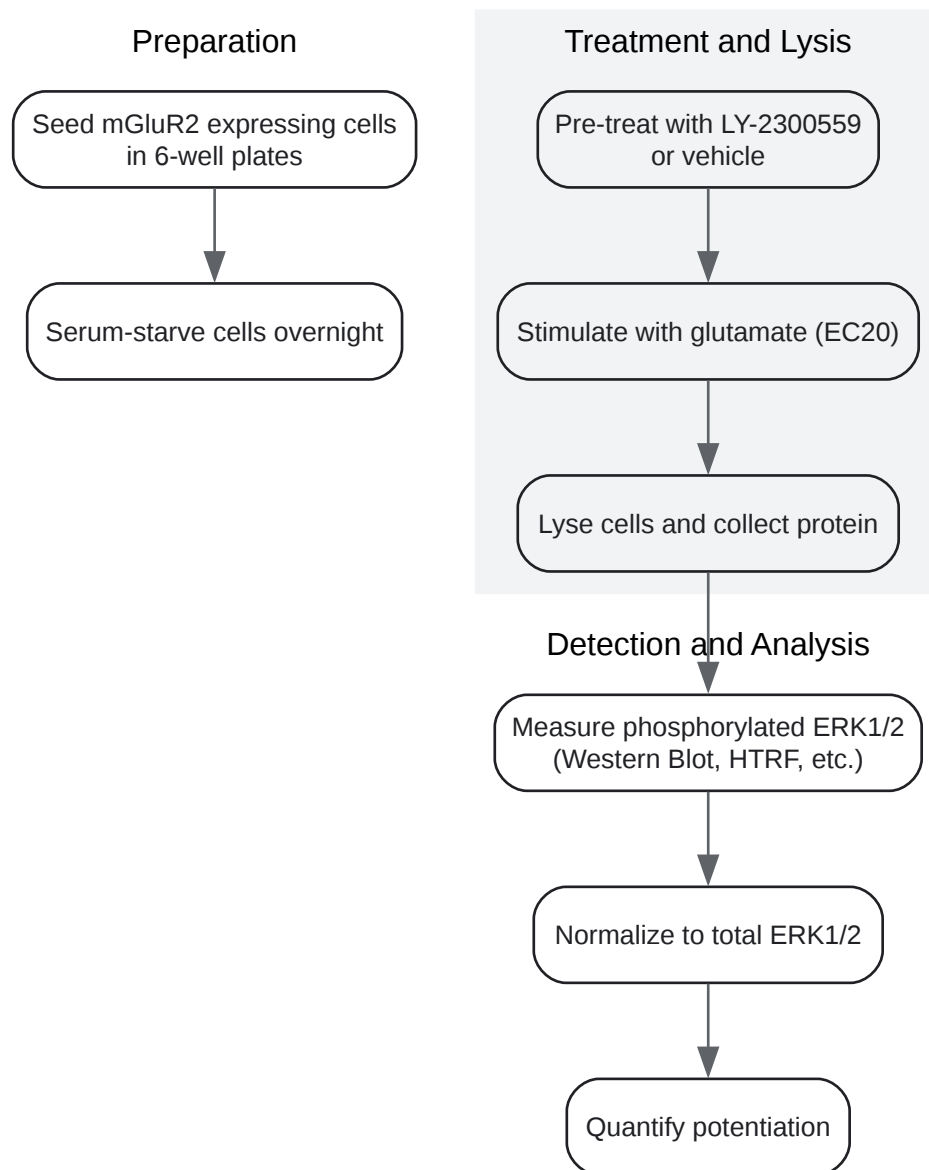
Activation of mGluR2 by glutamate initiates a signaling cascade that inhibits adenylyl cyclase. For in vitro assays, cell lines are often engineered to co-express a promiscuous G-protein, such as G α q5, which redirects the signal through the Gq pathway, leading to a measurable increase in intracellular calcium.



Calcium Mobilization Assay Workflow



ERK1/2 Phosphorylation Assay Workflow



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